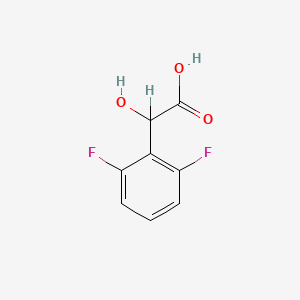

2,6-Difluoromandelic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2,6-difluorophenyl)-2-hydroxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O3/c9-4-2-1-3-5(10)6(4)7(11)8(12)13/h1-3,7,11H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMZWDQNFSCPFCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(C(=O)O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30343270 | |

| Record name | 2,6-Difluoromandelic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30343270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207981-50-8 | |

| Record name | 2,6-Difluoromandelic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30343270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Difluoromandelic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2,6-Difluoromandelic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Difluoromandelic acid, a fluorinated derivative of mandelic acid, is a compound of increasing interest in medicinal chemistry and drug development. The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. This technical guide provides a comprehensive overview of the known chemical properties of this compound, including its structure, physical characteristics, and spectral data. While experimental data for this specific isomer is limited in some areas, this guide consolidates available information and provides context through comparison with related compounds.

Core Chemical Properties

This compound is a white crystalline solid. Its fundamental chemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₆F₂O₃ | [NIST WebBook[1]] |

| Molecular Weight | 188.1282 g/mol | [NIST WebBook[1]] |

| CAS Number | 207981-50-8 | [NIST WebBook[1]] |

| Monoisotopic Mass | 188.0285 Da | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| pKa | Data not available |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and characterization of this compound.

Mass Spectrometry

The mass spectrum of this compound is available through the NIST WebBook.[3] The fragmentation pattern provides valuable information about the molecule's structure.

Experimental Workflow for Mass Spectrometry:

Caption: Workflow for obtaining an electron ionization mass spectrum.

Infrared (IR) Spectroscopy

While the NIST WebBook indicates the availability of an IR spectrum for this compound, the actual spectral data is not provided in the available search results.[1] For reference, the IR spectrum of the parent mandelic acid shows characteristic absorptions for the hydroxyl, carbonyl, and aromatic groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental ¹H and ¹³C NMR data for this compound are not available in the reviewed literature. However, analysis of related structures can provide an estimation of the expected chemical shifts. For example, the ¹H NMR spectrum of 2,6-difluorobenzoic acid shows signals in the aromatic region. The presence of the hydroxyl and carboxylic acid groups in this compound would further influence the chemical shifts of the aromatic protons and the methine proton.

Synthesis

A detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, a common synthetic route to mandelic acid derivatives involves the hydrolysis of the corresponding mandelonitrile. This precursor can be synthesized from the corresponding benzaldehyde. Therefore, a plausible synthetic pathway for this compound would start from 2,6-difluorobenzaldehyde.

Caption: Plausible synthetic pathway to this compound.

General Experimental Protocol for Mandelic Acid Synthesis (for reference):

A general procedure for the synthesis of mandelic acid involves the reaction of benzaldehyde with a cyanide source to form mandelonitrile, followed by hydrolysis. This procedure would need to be adapted and optimized for the 2,6-difluoro derivative.

Biological Activity and Applications in Drug Development

There is currently no specific information available in the reviewed literature regarding the biological activity or signaling pathways of this compound. However, the broader class of mandelic acid derivatives has been explored for various therapeutic applications. The introduction of fluorine atoms is a common strategy in medicinal chemistry to enhance the pharmacological properties of a lead compound. Fluorine can improve metabolic stability by blocking sites of oxidation, increase binding affinity through favorable interactions with the target protein, and modulate pKa and lipophilicity to improve pharmacokinetic profiles.[4] Therefore, it is plausible that this compound could serve as a valuable building block for the synthesis of novel therapeutic agents.

Safety and Handling

Specific safety and handling information for this compound is not available. As with any chemical, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area. For related compounds like mandelic acid, hazards include skin and eye irritation.

Conclusion

References

A Technical Guide to 2,6-Difluoromandelic Acid for Drug Discovery and Development

Introduction: 2,6-Difluoromandelic acid, a fluorinated derivative of mandelic acid, is a valuable building block for medicinal chemists and drug development professionals. The incorporation of fluorine atoms into organic molecules can significantly alter their physicochemical properties, leading to enhanced metabolic stability, increased binding affinity to biological targets, and improved pharmacokinetic profiles. This technical guide provides a comprehensive overview of this compound, including its chemical properties, a detailed synthetic protocol, and its potential applications in drug discovery, particularly in the context of antimicrobial research.

Core Data and Physicochemical Properties

The fundamental properties of this compound are summarized in the table below, providing a quick reference for researchers.

| Property | Value |

| CAS Number | 207981-50-8 |

| Molecular Formula | C₈H₆F₂O₃ |

| Molecular Weight | 188.128 g/mol |

| IUPAC Name | 2-(2,6-difluorophenyl)-2-hydroxyacetic acid |

| Appearance | White to off-white crystalline solid (typical) |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Soluble in polar organic solvents such as methanol, ethanol, and acetone. |

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process starting from the commercially available 2,6-difluorobenzaldehyde. This procedure involves the formation of a cyanohydrin intermediate, followed by acid-catalyzed hydrolysis to yield the final product.[1][2]

Experimental Protocol

Step 1: Synthesis of 2-(2,6-Difluorophenyl)-2-hydroxyacetonitrile (2,6-Difluoromandelonitrile)

-

Reaction Setup: In a well-ventilated fume hood, a round-bottom flask equipped with a magnetic stirrer and a dropping funnel is charged with 2,6-difluorobenzaldehyde (1 equivalent). The aldehyde is dissolved in a suitable organic solvent, such as diethyl ether or dichloromethane.

-

Cyanohydrin Formation: A solution of sodium cyanide (NaCN) or potassium cyanide (KCN) (1.1 equivalents) in water is prepared and cooled in an ice bath. The cyanide solution is then added dropwise to the stirred solution of the aldehyde.

-

Acidification: Following the addition of the cyanide solution, a stoichiometric amount of a weak acid, such as acetic acid, is added dropwise to generate hydrocyanic acid (HCN) in situ. Alternatively, trimethylsilyl cyanide (TMSCN) can be used in the presence of a catalytic amount of a Lewis acid.

-

Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting aldehyde is consumed.

-

Work-up: Upon completion, the reaction mixture is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude 2,6-difluoromandelonitrile.

Step 2: Hydrolysis to this compound

-

Reaction Setup: The crude 2,6-difluoromandelonitrile is placed in a round-bottom flask equipped with a reflux condenser.

-

Acid Hydrolysis: Concentrated hydrochloric acid (HCl) is added to the flask, and the mixture is heated to reflux.[1]

-

Reaction Monitoring: The reaction is monitored by TLC until the nitrile is fully hydrolyzed to the carboxylic acid.

-

Work-up and Purification: After cooling to room temperature, the reaction mixture is extracted with a suitable organic solvent, such as ethyl acetate. The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude this compound can be further purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to afford the final product as a crystalline solid.

Potential Biological Activity and Applications in Drug Development

While specific studies on the biological activity of this compound are limited, the broader class of fluorinated aromatic compounds and related benzamides have shown significant potential in medicinal chemistry. For instance, novel 2,6-difluorobenzamide derivatives have been designed and synthesized as inhibitors of the bacterial cell division protein FtsZ.[3] These compounds exhibited potent antibacterial activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[3]

The structural similarity of this compound to these active benzamides suggests that it could serve as a key precursor or a scaffold for the development of new antimicrobial agents. The α-hydroxy acid moiety can be derivatized to form amides, esters, and other functional groups, allowing for the exploration of structure-activity relationships in the design of novel FtsZ inhibitors or compounds targeting other bacterial enzymes.

Proposed Mechanism of Action: FtsZ Inhibition

FtsZ is a crucial protein in bacterial cell division, forming a contractile ring (Z-ring) at the division site. Inhibition of FtsZ polymerization or function disrupts cell division, leading to bacterial cell death. This makes FtsZ an attractive target for the development of new antibiotics. The diagram below illustrates the general workflow for evaluating a compound like a this compound derivative as a potential FtsZ inhibitor.

Conclusion

This compound is a promising building block for the synthesis of novel therapeutic agents. Its fluorinated structure offers potential advantages in drug design, and its straightforward synthesis from readily available starting materials makes it an accessible tool for researchers. The exploration of derivatives of this compound as potential antimicrobial agents, particularly as FtsZ inhibitors, represents a compelling avenue for future drug discovery efforts. This guide provides the foundational information necessary for scientists to embark on the synthesis and evaluation of this and related compounds.

References

An In-depth Technical Guide to 2,6-Difluoromandelic Acid: Molecular Structure, Synthesis, and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Difluoromandelic acid, a fluorinated derivative of mandelic acid, is a molecule of significant interest in the fields of medicinal chemistry and materials science. The strategic placement of two fluorine atoms on the phenyl ring can profoundly influence its physicochemical properties, such as acidity, lipophilicity, and metabolic stability, making it a valuable building block for the synthesis of novel therapeutic agents and advanced materials. This technical guide provides a comprehensive overview of the molecular structure, properties, and a detailed experimental protocol for the synthesis of this compound.

Molecular Structure and Properties

This compound is a chiral alpha-hydroxy carboxylic acid. The presence of two electron-withdrawing fluorine atoms at the ortho positions of the phenyl ring significantly impacts the electronic environment of the molecule.

Physicochemical Properties

Quantitative data for this compound and its parent compound, mandelic acid, are summarized in Table 1 for comparative analysis. It is important to note that while experimental data for mandelic acid and other isomers of difluoromandelic acid are available, specific experimental values for the 2,6-difluoro isomer are not widely reported in the literature.

| Property | This compound | Mandelic Acid |

| Molecular Formula | C₈H₆F₂O₃[1] | C₈H₈O₃[2] |

| Molecular Weight | 188.13 g/mol [1] | 152.15 g/mol [2] |

| CAS Number | 207981-50-8 | 90-64-2 (racemic)[2] |

| Melting Point | Data not available | 119-121 °C (racemic)[2] |

| Appearance | White crystalline solid (predicted) | White crystalline powder[2] |

Note: The melting points for related isomers are 122-124 °C for 2,4-Difluoromandelic acid and 135-139 °C for 3,5-Difluoromandelic acid.[3]

Spectroscopic Data

¹H NMR (Predicted):

-

Aromatic Protons: A multiplet in the range of 7.0-7.5 ppm.

-

Methine Proton (-CH(OH)-): A singlet or a narrowly split multiplet around 5.0-5.5 ppm.

-

Hydroxyl and Carboxylic Acid Protons: Broad singlets, with chemical shifts dependent on solvent and concentration.

¹³C NMR (Predicted):

-

Carbonyl Carbon (-COOH): A signal in the range of 170-180 ppm.

-

Aromatic Carbons: Signals between 110-165 ppm, with characteristic splitting patterns due to C-F coupling.

-

Methine Carbon (-CH(OH)-): A signal around 70-75 ppm.

Synthesis of this compound

A robust and reproducible method for the synthesis of this compound involves a two-step process starting from the commercially available 2,6-difluorobenzaldehyde. This procedure is based on the well-established cyanohydrin formation followed by acid hydrolysis.

Experimental Workflow

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 2,6-Difluoromandelonitrile

This procedure is adapted from the general synthesis of mandelonitrile.[4]

-

Reaction Setup: In a well-ventilated fume hood, a solution of sodium bisulfite (1.1 equivalents) in water is prepared in a round-bottom flask equipped with a magnetic stirrer and an addition funnel. The flask is cooled in an ice bath.

-

Addition of Aldehyde: 2,6-Difluorobenzaldehyde (1.0 equivalent) is added dropwise to the cooled sodium bisulfite solution with vigorous stirring.

-

Cyanide Addition: A solution of potassium cyanide (1.1 equivalents) in water is then added slowly through the addition funnel. The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

-

Work-up: The reaction mixture is extracted with a suitable organic solvent (e.g., diethyl ether). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude 2,6-difluoromandelonitrile.

Step 2: Hydrolysis to this compound

-

Reaction Setup: The crude 2,6-difluoromandelonitrile is placed in a round-bottom flask with concentrated hydrochloric acid.

-

Hydrolysis: The mixture is heated under reflux. The progress of the hydrolysis is monitored by TLC.

-

Isolation and Purification: Upon completion, the reaction mixture is cooled, and the resulting precipitate is collected by filtration. The crude this compound can be purified by recrystallization from an appropriate solvent system (e.g., water or a mixture of organic solvents).

Applications in Drug Development

The incorporation of fluorine atoms into drug candidates can significantly enhance their pharmacological properties. Fluorine's high electronegativity and small size can lead to improved metabolic stability, increased binding affinity to target proteins, and altered pKa values, which can enhance bioavailability.[5] While specific biological activities of this compound are not extensively documented, its structural motif is of high interest to medicinal chemists for the synthesis of novel therapeutics.

Potential Signaling Pathway Involvement

Mandelic acid and its derivatives have been investigated for their antimicrobial properties.[5][6] The mechanism of action is often attributed to their ability to disrupt cell membranes and interfere with cellular metabolic processes. It is plausible that this compound could exhibit similar or enhanced antimicrobial activity due to the presence of the fluorine atoms, which can increase its lipophilicity and ability to penetrate microbial cell walls.

Caption: Postulated mechanism of antimicrobial action.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in drug discovery and materials science. While detailed experimental data for this specific isomer is limited in the public domain, its synthesis can be reliably achieved through a two-step process from 2,6-difluorobenzaldehyde. Further research into the biological activities and material properties of this compound and its derivatives is warranted to fully explore its potential applications.

References

- 1. This compound [webbook.nist.gov]

- 2. Mandelic acid - Wikipedia [en.wikipedia.org]

- 3. 3,5-二氟扁桃酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. scribd.com [scribd.com]

- 5. Antimicrobial Properties of Mandelic Acid, Gallic Acid and their Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 2,6-Difluoromandelic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathway for 2,6-difluoromandelic acid, a valuable building block in the development of pharmaceuticals and other specialty chemicals. The presence of the difluorinated phenyl ring can significantly influence the biological activity, metabolic stability, and pharmacokinetic properties of target molecules. This document outlines a robust two-step synthesis commencing from 2,6-difluorobenzaldehyde, including detailed experimental protocols, quantitative data, and visual representations of the reaction pathway and workflow.

Core Synthesis Pathway

The most common and direct route to this compound involves a two-step process:

-

Cyanohydrin Formation: The nucleophilic addition of a cyanide ion to the carbonyl group of 2,6-difluorobenzaldehyde to form the intermediate, 2,6-difluoromandelonitrile.

-

Hydrolysis: The subsequent acid-catalyzed hydrolysis of the nitrile functional group of 2,6-difluoromandelonitrile to the corresponding carboxylic acid, yielding this compound.

This pathway is advantageous due to the ready availability of the starting material and the generally high yields achievable under controlled conditions.

Experimental Protocols

The following protocols are composite procedures based on established methods for the synthesis of mandelic acid and its derivatives. Researchers should exercise appropriate caution and adhere to all laboratory safety protocols, particularly when handling cyanide-containing reagents.

Step 1: Synthesis of 2,6-Difluoromandelonitrile

This procedure details the formation of the cyanohydrin intermediate from 2,6-difluorobenzaldehyde.

Materials:

-

2,6-Difluorobenzaldehyde

-

Sodium cyanide (NaCN) or Potassium cyanide (KCN)

-

Sodium bisulfite (NaHSO₃)

-

Diethyl ether

-

Deionized water

-

Ice

Procedure:

-

In a well-ventilated fume hood, prepare a saturated solution of sodium bisulfite in deionized water.

-

In a separate reaction vessel equipped with a mechanical stirrer, dissolve sodium cyanide in deionized water.

-

To the sodium cyanide solution, add 2,6-difluorobenzaldehyde and cool the mixture in an ice bath.

-

While stirring vigorously, slowly add the saturated sodium bisulfite solution to the reaction mixture. The addition should be controlled to maintain a low temperature.

-

Continue stirring in the ice bath for an additional 1-2 hours after the addition is complete.

-

The resulting oily layer of 2,6-difluoromandelonitrile is then separated from the aqueous layer using a separatory funnel.

-

The aqueous layer is extracted with diethyl ether to recover any dissolved product.

-

The organic layers are combined, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude 2,6-difluoromandelonitrile.

Step 2: Synthesis of this compound

This procedure outlines the hydrolysis of the nitrile intermediate to the final product.

Materials:

-

2,6-Difluoromandelonitrile (from Step 1)

-

Concentrated Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

-

Deionized water

-

Diethyl ether

-

Sodium chloride (for brine)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine the crude 2,6-difluoromandelonitrile with an excess of concentrated hydrochloric acid or sulfuric acid.

-

Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully dilute the reaction mixture with cold deionized water.

-

Extract the aqueous solution multiple times with diethyl ether.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate and remove the solvent under reduced pressure.

-

The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., water or a mixture of organic solvents).

Quantitative Data

The following tables summarize typical quantitative data for the synthesis of mandelic acid derivatives, which can be used as a reference for the synthesis of this compound. Actual yields may vary depending on the specific reaction conditions and scale.

| Parameter | Value | Reference |

| Step 1: Cyanohydrin Formation | ||

| Starting Material | 2,6-Difluorobenzaldehyde | |

| Reagents | NaCN, NaHSO₃ | [1] |

| Solvent | Water | [1] |

| Reaction Temperature | 0-5 °C | [1] |

| Reaction Time | 2-3 hours | [1] |

| Typical Yield | 80-90% (for analogous reactions) | [1] |

| Step 2: Nitrile Hydrolysis | ||

| Starting Material | 2,6-Difluoromandelonitrile | |

| Reagent | Concentrated HCl or H₂SO₄ | |

| Reaction Temperature | Reflux | |

| Reaction Time | 2-6 hours | |

| Typical Yield | 70-85% (for analogous reactions) |

Table 1: Summary of Reaction Parameters and Typical Yields.

Visualization of Synthesis Pathway and Workflow

The following diagrams illustrate the chemical transformations and the general experimental workflow for the synthesis of this compound.

Caption: Chemical synthesis pathway of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Enantioselective Synthesis Considerations

For applications in drug development, the synthesis of a single enantiomer of this compound is often required. Several strategies can be employed to achieve this:

-

Chiral Resolution: The racemic mixture of this compound can be resolved using a chiral amine to form diastereomeric salts, which can then be separated by crystallization.

-

Asymmetric Catalysis: The cyanohydrin formation step can be rendered enantioselective by using a chiral catalyst. Chiral Lewis acids or organocatalysts can be employed to favor the formation of one enantiomer of 2,6-difluoromandelonitrile.

-

Biocatalysis: The use of enzymes, such as hydroxynitrile lyases (HNLs), can provide highly enantioselective routes to chiral cyanohydrins. Subsequent hydrolysis of the enantiopure nitrile yields the enantiopure mandelic acid.

Further research and development in these areas are crucial for the efficient and scalable production of enantiomerically pure this compound for pharmaceutical applications.

References

Spectroscopic and Synthetic Insights into 2,6-Difluoromandelic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for 2,6-Difluoromandelic acid (C₈H₆F₂O₃), a fluorinated aromatic alpha-hydroxy acid of interest in medicinal chemistry and materials science. Due to the limited availability of public domain experimental data, this document summarizes the known spectroscopic information, provides generalized experimental protocols for its characterization, and outlines a plausible synthetic pathway.

Spectroscopic Data

The following sections present the available spectroscopic data for this compound. The lack of publicly archived Nuclear Magnetic Resonance (NMR) data is a notable gap in the full characterization of this compound.

Mass Spectrometry

The National Institute of Standards and Technology (NIST) Chemistry WebBook contains a mass spectrum for this compound, obtained by electron ionization.[1] The spectrum is a key piece of data for confirming the molecular weight of the compound.

Table 1: Mass Spectrometry Data for this compound [1]

| Parameter | Value |

| Molecular Formula | C₈H₆F₂O₃ |

| Molecular Weight | 188.13 g/mol |

| Ionization Method | Electron Ionization (EI) |

| Data Source | NIST Mass Spectrometry Data Center |

A visual representation of the mass spectrum is available on the NIST Chemistry WebBook.

Infrared (IR) Spectroscopy

The NIST Chemistry WebBook also indicates the availability of an Infrared (IR) spectrum for this compound.[1][2] However, the spectral data is not directly provided in the public database. The IR spectrum is crucial for identifying the functional groups present in the molecule, such as the hydroxyl (-OH), carboxylic acid (C=O), and carbon-fluorine (C-F) bonds.

Experimental Protocols

General Synthesis of Mandelic Acid Derivatives

The synthesis of mandelic acid and its derivatives can be achieved through various methods. A common approach involves the reaction of a corresponding benzaldehyde with a cyanide source, followed by hydrolysis. For this compound, the logical precursor would be 2,6-difluorobenzaldehyde.

General Protocol for Mass Spectrometry (Electron Ionization)

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., methanol or dichloromethane).

-

Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography.

-

Ionization: The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV), causing the molecules to ionize and fragment.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

General Protocol for Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample like this compound, the sample can be prepared as a KBr (potassium bromide) pellet or as a mull with Nujol. Alternatively, a thin film can be cast from a solution onto a suitable IR-transparent window.

-

Data Acquisition: The prepared sample is placed in the sample holder of an FTIR (Fourier-Transform Infrared) spectrometer.

-

Analysis: A beam of infrared radiation is passed through the sample. The instrument measures the frequencies at which the sample absorbs radiation.

-

Spectrum Generation: The data is processed by Fourier transformation to produce a spectrum of absorbance or transmittance versus wavenumber (cm⁻¹).

General Protocol for Nuclear Magnetic Resonance (NMR) Spectroscopy

While no experimental NMR data for this compound has been found, the following is a general protocol for acquiring such data.

-

Sample Preparation: 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O with a suitable pH adjustment) in an NMR tube.

-

Instrumentation: The NMR tube is placed in a high-field NMR spectrometer.

-

Data Acquisition: ¹H, ¹³C, and ¹⁹F NMR spectra are acquired. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.

-

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, and the resulting spectra are phased and baseline corrected. Chemical shifts are referenced to an internal standard (e.g., TMS for ¹H and ¹³C).

Logical Workflow for Spectroscopic Characterization

The following diagram illustrates a logical workflow for the complete spectroscopic characterization of a synthesized batch of this compound.

References

A Technical Guide to the Solubility of 2,6-Difluoromandelic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,6-Difluoromandelic acid in organic solvents. Due to a lack of extensive, publicly available quantitative solubility data for this specific compound, this document focuses on providing a robust framework for researchers to determine solubility profiles in their own laboratories. Understanding the solubility of this compound is critical for a variety of applications, including chemical synthesis, formulation development, and analytical method development.

Physicochemical Properties of this compound

This compound is a derivative of mandelic acid, an aromatic alpha-hydroxy acid. Its chemical structure, featuring two fluorine atoms on the phenyl ring, significantly influences its physicochemical properties, including its solubility.

| Property | Value | Reference |

| Molecular Formula | C₈H₆F₂O₃ | [1][2] |

| Molecular Weight | 188.13 g/mol | [1] |

| CAS Number | 207981-50-8 | [1] |

| Melting Point | 119 - 121 °C | [3] |

The presence of the carboxylic acid and hydroxyl groups suggests that this compound will exhibit some solubility in polar organic solvents through hydrogen bonding. However, the difluorinated phenyl ring introduces a hydrophobic character, which may enhance solubility in less polar organic solvents. The interplay of these structural features makes experimental determination of solubility across a range of solvents essential.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in various organic solvents using the isothermal shake-flask method.

Objective: To determine the saturation solubility of this compound in a selection of organic solvents at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, dichloromethane, toluene)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or other suitable analytical instrumentation such as UV-Vis spectrophotometer)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Accurately pipette a known volume of each selected organic solvent into the corresponding vials.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C).

-

Shake the vials for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). A preliminary kinetics study can determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed in the constant temperature bath for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solid.

-

-

Quantification:

-

Dilute the filtered solution with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound. A calibration curve should be prepared using standard solutions of known concentrations.

-

-

Data Calculation:

-

Calculate the solubility of this compound in each solvent, typically expressed in mg/mL or mol/L, using the following formula:

Solubility = (Concentration from HPLC × Dilution Factor × Volume of Volumetric Flask) / Volume of Supernatant Taken

-

Experimental Workflow for Solubility Determination

Data Presentation: Solubility of this compound

The following table provides a template for presenting the experimentally determined solubility data for this compound in a variety of organic solvents.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | 25 | ||

| Ethanol | 25 | ||

| Isopropanol | 25 | ||

| Acetone | 25 | ||

| Ethyl Acetate | 25 | ||

| Dichloromethane | 25 | ||

| Toluene | 25 |

Logical Relationships in Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." The following diagram illustrates the key intermolecular forces that will influence the solubility of this compound in different types of organic solvents.

This guide provides the foundational knowledge and a practical framework for researchers to systematically determine and understand the solubility of this compound in organic solvents. The experimental protocol and data presentation template are designed to facilitate the generation of high-quality, comparable solubility data that is crucial for advancing research and development involving this compound.

References

An In-Depth Technical Guide to the Discovery and History of Fluorinated Mandelic Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological significance of fluorinated mandelic acids. While the parent compound, mandelic acid, was first isolated in 1831 by Ferdinand Ludwig Winckler from the hydrolysis of amygdalin, the introduction of fluorine atoms to this chemical scaffold has opened new avenues in medicinal chemistry and materials science. This document details the historical context of their development, provides in-depth experimental protocols for their synthesis, and presents a consolidated view of their biological activities, supported by quantitative data and mechanistic insights.

Introduction: From Almonds to Fluorine Chemistry

Mandelic acid, a simple α-hydroxy acid, was first discovered in 1831 by the German pharmacist Ferdinand Ludwig Winckler. He isolated the compound by heating amygdalin, a substance found in bitter almonds, with diluted hydrochloric acid[1]. The name "mandelic acid" is derived from the German word for almond, "Mandel."

The advent of organofluorine chemistry, which saw significant developments from the mid-19th to the early 20th century, paved the way for the creation of fluorinated organic molecules[2][3][4]. The strategic incorporation of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties, a concept that has been extensively leveraged in drug design[5]. Fluorinated mandelic acids, as derivatives of a biologically relevant scaffold, have emerged as important intermediates in the synthesis of pharmaceuticals and agrochemicals[6][7].

The Dawn of Fluorinated Mandelic Acids: A Historical Perspective

-

1862: Alexander Borodin's pioneering work on halogen exchange reactions, a foundational technique for introducing fluorine into organic molecules[2][3].

-

1898: The first report of aromatic compounds with fluorinated side chains by Swarts[2].

-

1927: The development of the Schiemann reaction by Balz and Schiemann, providing a reliable method for the synthesis of fluoroaromatic compounds from diazonium salts[2][4].

These fundamental discoveries laid the groundwork for chemists to synthesize a wide array of fluorinated aromatic compounds, including the fluorobenzaldehydes that serve as common precursors to fluorinated mandelic acids.

Synthesis of Fluorinated Mandelic Acids: Key Methodologies

The primary route for synthesizing 2-fluoro-, 3-fluoro-, and 4-fluoromandelic acid typically involves a two-step process starting from the corresponding fluorobenzaldehyde. This process consists of the formation of a cyanohydrin intermediate, followed by its hydrolysis.

References

- 1. l-Proline, a resolution agent able to target both enantiomers of mandelic acid: an exciting case of stoichiometry controlled chiral resolution - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Overview on the history of organofluorine chemistry from the viewpoint of material industry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organofluorine chemistry - Wikipedia [en.wikipedia.org]

- 4. Overview on the history of organofluorine chemistry from the viewpoint of material industry [jstage.jst.go.jp]

- 5. mdpi.com [mdpi.com]

- 6. 4-Fluoromandelic acid - Career Henan Chemical Co. [coreychem.com]

- 7. 4-Fluoromandelic acid - Career Henan Chemical Co. [coreychem.com]

A Theoretical Investigation of 2,6-Difluoromandelic Acid: A Technical Guide

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the known properties of 2,6-Difluoromandelic acid and outlines a detailed framework for its theoretical investigation. Given the limited specific theoretical studies on this compound, this document serves as a foundational resource, proposing a robust computational methodology based on established practices for similar molecules.

Physicochemical and Spectroscopic Data

Quantitative data for this compound is sparse in the literature. The following table summarizes the available information, which can serve as a benchmark for theoretical calculations.

| Property | Value | Source |

| Molecular Formula | C₈H₆F₂O₃ | NIST[1] |

| Molecular Weight | 188.1282 g/mol | NIST[1] |

| CAS Registry Number | 207981-50-8 | NIST[1] |

Spectroscopic Data:

| Spectrum Type | Availability | Source |

| Infrared (IR) Spectrum | Available | NIST[1] |

| Mass Spectrum (EI) | Available | NIST[1] |

Proposed Theoretical Investigation Workflow

A thorough theoretical study of this compound would provide valuable insights into its electronic structure, reactivity, and potential as a pharmacological agent. The following workflow, based on methodologies applied to mandelic acid and its derivatives, is proposed.[2][3]

References

The Strategic Integration of 2,6-Difluoromandelic Acid in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Difluoromandelic acid is emerging as a valuable scaffold in medicinal chemistry, primarily owing to the unique physicochemical properties imparted by the gem-difluoro substitution on the phenyl ring. This technical guide explores the potential applications of this compound in drug discovery, with a particular focus on its role as a key building block in the synthesis of novel therapeutic agents. This document will delve into its utility in the development of antiviral compounds, particularly against human rhinovirus (HRV), and draw parallels to its potential in other therapeutic areas such as anticoagulation and neurodegenerative diseases, based on the broader applications of fluorinated mandelic acid derivatives. Detailed synthetic methodologies, quantitative biological data from analogous compounds, and relevant biological pathways are presented to provide a comprehensive resource for researchers in the field.

Introduction: The Role of Fluorine in Drug Design

The introduction of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance a range of pharmacokinetic and pharmacodynamic properties. The small size and high electronegativity of the fluorine atom can lead to improved metabolic stability, increased binding affinity to target proteins, and altered acidity of neighboring functional groups. These modifications can ultimately result in drug candidates with enhanced potency, selectivity, and bioavailability. The 2,6-difluoro substitution pattern on the phenyl ring of mandelic acid offers a unique conformational restriction and electronic environment, making it an attractive starting point for the design of novel therapeutics.

Core Applications of this compound

While the direct application of this compound is an evolving area of research, its utility as a synthetic intermediate has been noted, particularly in the development of antiviral agents.

Antiviral Drug Discovery: Human Rhinovirus (HRV) Inhibitors

Human rhinovirus is a major causative agent of the common cold. The development of effective antiviral therapies has been a long-standing challenge. Patent literature reveals the use of this compound as a key starting material in the synthesis of compounds with potential anti-rhinovirus activity[1]. Although specific quantitative data for these derivatives is not publicly available, the general synthetic approach highlights the role of the this compound scaffold in constructing molecules designed to interfere with the viral life cycle. The mechanism of action for many rhinovirus inhibitors involves binding to the viral capsid, thereby preventing viral entry into host cells or uncoating of the viral RNA.

Potential Therapeutic Areas Based on Analogous Structures

The broader family of mandelic acid derivatives has been explored for a variety of therapeutic targets. While specific examples using the 2,6-difluoro isomer are limited, the biological activities of other fluorinated and non-fluorinated analogs provide a strong rationale for its investigation in these areas.

Anticoagulation: Factor Xa Inhibition

Factor Xa (FXa) is a critical enzyme in the blood coagulation cascade, and its inhibition is a validated strategy for the prevention and treatment of thromboembolic disorders. A series of mandelic acid derivatives have been synthesized and evaluated as potent and selective inhibitors of FXa[2]. One notable compound demonstrated significant antithrombotic effects in a rabbit deep vein thrombosis model, with an 81% inhibition of thrombus formation at a 1.1 µM plasma concentration[2]. This suggests that the mandelic acid scaffold can be effectively utilized to design potent FXa inhibitors. The incorporation of the 2,6-difluoro substitution could potentially enhance the binding affinity and metabolic stability of these inhibitors.

Table 1: In Vivo Efficacy of a Mandelic Acid-Based Factor Xa Inhibitor

| Compound | Animal Model | Dose | Plasma Concentration | Thrombus Inhibition (%) | Reference |

| Compound 26 | Rabbit Deep Vein Thrombosis | Intravenous | 1.1 µM | 81 | [2] |

Neurological Disorders: Metabotropic Glutamate Receptor (mGluR) Agonists

Metabotropic glutamate receptors play crucial roles in modulating synaptic transmission and neuronal excitability, making them attractive targets for the treatment of various neurological and psychiatric disorders. A potent and selective group II mGluR agonist, (+)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid (LY354740), has been a valuable tool in studying the function of these receptors[3]. The introduction of a fluorine atom into this bicyclic structure led to the discovery of highly potent and orally active agonists[3]. For instance, (1R,2S,5S,6S)-2-Amino-6-fluoro-4-oxobicyclo[3.1.0]hexane-2,6-dicarboxylic acid monohydrate ((+)-14, MGS0028) exhibited remarkable agonist activity for mGluR2 and mGluR3 with Ki values in the low nanomolar range[3]. This highlights the potential of incorporating fluorine, as in the this compound scaffold, to develop novel central nervous system (CNS) active agents.

Table 2: In Vitro Activity of a Fluorinated mGluR Agonist

| Compound | Target | Ki (nM) | Reference |

| (+)-14 (MGS0028) | mGluR2 | 0.570 ± 0.10 | [3] |

| mGluR3 | 2.07 ± 0.40 | [3] |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and a general procedure for its derivatization, based on established chemical transformations.

Synthesis of this compound

A common route to mandelic acids involves the hydrolysis of the corresponding mandelonitrile, which can be prepared from the reaction of an aldehyde with a cyanide source.

Step 1: Synthesis of 2,6-Difluorobenzaldehyde

-

This starting material is commercially available or can be synthesized via standard methods from 1,3-difluorobenzene.

Step 2: Formation of 2,6-Difluoromandelonitrile

-

To a stirred solution of 2,6-difluorobenzaldehyde in a suitable solvent (e.g., dichloromethane), add trimethylsilyl cyanide (TMSCN) and a catalytic amount of a Lewis acid (e.g., zinc iodide).

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or GC-MS).

-

Quench the reaction with water and extract the product with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude cyanohydrin.

Step 3: Hydrolysis to this compound

-

Dissolve the crude 2,6-difluoromandelonitrile in a mixture of concentrated hydrochloric acid and glacial acetic acid.

-

Heat the mixture at reflux for several hours until hydrolysis is complete.

-

Cool the reaction mixture and pour it into ice water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude this compound can be purified by recrystallization.

General Protocol for Amide Synthesis from this compound

Amide bond formation is a fundamental reaction in the synthesis of many pharmaceuticals.

-

To a solution of this compound in an anhydrous aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide), add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) and an activating agent like 1-hydroxybenzotriazole (HOBt).

-

Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

-

Add the desired amine to the reaction mixture.

-

Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

-

Filter the reaction mixture to remove any precipitated urea byproduct (if DCC is used).

-

Wash the filtrate with aqueous acid (e.g., 1N HCl), aqueous base (e.g., saturated NaHCO3), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude amide product can be purified by column chromatography or recrystallization.

Signaling Pathways and Experimental Workflows

Coagulation Cascade and Factor Xa Inhibition

The coagulation cascade is a series of enzymatic activations culminating in the formation of a fibrin clot. Factor Xa is a serine protease that occupies a central position in this cascade, integrating signals from both the intrinsic and extrinsic pathways to catalyze the conversion of prothrombin to thrombin. Inhibition of Factor Xa is a key therapeutic strategy to prevent thrombosis.

Caption: Inhibition of Factor Xa by a this compound derivative.

Experimental Workflow for Synthesis and Evaluation

The general workflow for the discovery of new drug candidates based on the this compound scaffold involves synthesis, purification, and biological evaluation.

Caption: General workflow from synthesis to in vivo testing.

Conclusion

This compound represents a promising and versatile building block for the development of novel therapeutics. Its demonstrated utility in the synthesis of potential antiviral agents, coupled with the broad applicability of the fluorinated mandelic acid scaffold in areas such as anticoagulation and neuroscience, underscores its potential in modern drug discovery. Further exploration of derivatives of this compound is warranted to fully realize its therapeutic potential. This guide provides a foundational resource to aid researchers in this endeavor.

References

- 1. researchgate.net [researchgate.net]

- 2. Design and synthesis of glycolic and mandelic acid derivatives as factor Xa inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, SARs, and pharmacological characterization of 2-amino-3 or 6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid derivatives as potent, selective, and orally active group II metabotropic glutamate receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Chirality and Optical Rotation of 2,6-Difluoromandelic Acid: A Technical Guide

For the Attention of Researchers, Scientists, and Drug Development Professionals

Core Concepts: Chirality and Optical Activity

Chirality is a fundamental property of a molecule that is non-superimposable on its mirror image.[1] Molecules possessing a chiral center, typically a carbon atom bonded to four different substituents, exist as a pair of enantiomers. These enantiomers exhibit identical physical and chemical properties in an achiral environment, but they differ in their interaction with plane-polarized light.[2]

Optical activity is the ability of a chiral substance to rotate the plane of plane-polarized light.[3][4] This rotation is measured using an instrument called a polarimeter. Enantiomers will rotate the plane of polarized light to an equal extent but in opposite directions.[3]

-

Dextrorotatory (+): Rotation of the plane of polarized light to the right (clockwise).

-

Levorotatory (-): Rotation of the plane of polarized light to the left (counter-clockwise).

The magnitude and direction of this rotation are quantified as the specific rotation ([α]) , a characteristic physical constant for a given chiral molecule under specific conditions (temperature, wavelength, solvent, and concentration).[2][3]

2,6-Difluoromandelic Acid: A Chiral Molecule

This compound possesses a chiral center at the α-carbon, which is bonded to four distinct groups: a hydrogen atom, a hydroxyl group, a carboxylic acid group, and a 2,6-difluorophenyl group. Consequently, it exists as a pair of enantiomers: (R)-2,6-Difluoromandelic acid and (S)-2,6-Difluoromandelic acid.

Due to the presence of this chiral center, solutions of the individual enantiomers of this compound are expected to be optically active. A racemic mixture, containing equal amounts of the (R) and (S) enantiomers, will be optically inactive as the rotations of the individual enantiomers cancel each other out.

Quantitative Data on Optical Rotation

As of the latest literature review, specific experimental values for the optical rotation of the enantiomers of this compound have not been reported. However, for context and comparison, the specific rotation values for the parent compound, mandelic acid, and some of its other halogenated derivatives are presented in the table below. It is important to note that the specific rotation is highly sensitive to the substitution pattern on the aromatic ring.

| Compound | Enantiomer | Specific Rotation ([α]) | Conditions |

| Mandelic Acid | (R)-(-)-Mandelic acid | -154° | c=2.5, H₂O, 25°C |

| Mandelic Acid | (S)-(+)-Mandelic acid | +154° | c=2.5, H₂O, 25°C |

| 2-Chloromandelic acid | (R)-enantiomer | Data not available | |

| 2-Chloromandelic acid | (S)-enantiomer | Data not available | |

| 4-Fluoromandelic acid | (R)-enantiomer | Data not available | |

| 4-Fluoromandelic acid | (S)-enantiomer | Data not available |

Note: The absence of data for the halogenated derivatives in this table reflects the lack of readily available, consistent values in the surveyed literature.

Experimental Protocols

Measurement of Optical Rotation (Polarimetry)

The following protocol outlines the general procedure for measuring the optical rotation of a chiral compound like this compound.

Objective: To determine the specific rotation of an enantiomerically enriched sample of this compound.

Apparatus:

-

Polarimeter

-

Sodium lamp (or other monochromatic light source, typically 589 nm)

-

Polarimeter cell (1 dm or other known path length)

-

Volumetric flask

-

Analytical balance

Procedure:

-

Sample Preparation:

-

Accurately weigh a known mass (e.g., 100 mg) of the enantiomerically pure or enriched this compound.

-

Dissolve the sample in a suitable solvent (e.g., ethanol, water) in a volumetric flask of a known volume (e.g., 10 mL) to obtain a precise concentration (c) in g/mL.

-

-

Instrument Calibration:

-

Calibrate the polarimeter using a blank solvent-filled cell to establish a zero point.

-

-

Measurement:

-

Rinse the polarimeter cell with the prepared solution and then fill it, ensuring no air bubbles are present.

-

Place the filled cell in the polarimeter.

-

Measure the observed optical rotation (α) in degrees. Record the temperature.

-

-

Calculation of Specific Rotation:

-

Calculate the specific rotation using the formula: [α]Tλ = α / (l × c) Where:

-

[α]Tλ is the specific rotation at temperature T and wavelength λ.

-

α is the observed rotation in degrees.

-

l is the path length of the polarimeter cell in decimeters (dm).

-

c is the concentration of the solution in g/mL.

-

-

Enantiomeric Separation (Chiral HPLC)

High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful technique for separating the enantiomers of this compound and determining the enantiomeric excess (ee) of a mixture.

Objective: To separate the (R) and (S) enantiomers of this compound and quantify their relative amounts.

Apparatus:

-

HPLC system with a UV detector

-

Chiral stationary phase column (e.g., a cyclodextrin-based or polysaccharide-based column)

-

Solvent delivery system

Procedure:

-

Column Selection: Choose a suitable chiral stationary phase that has demonstrated good separation for mandelic acid or its derivatives.

-

Mobile Phase Optimization: Develop a mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol), often with a small amount of an acidic additive (e.g., trifluoroacetic acid) to improve peak shape.

-

Sample Preparation: Dissolve a small amount of the this compound sample in the mobile phase.

-

Chromatographic Analysis:

-

Inject the sample onto the chiral column.

-

Monitor the elution of the enantiomers using a UV detector at a wavelength where the compound absorbs.

-

The two enantiomers will have different retention times.

-

-

Quantification:

-

Integrate the peak areas of the two enantiomer peaks.

-

Calculate the enantiomeric excess (% ee) using the formula: % ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] × 100

-

Visualization of Experimental Workflow

The logical flow for the characterization of the chirality and optical rotation of this compound is depicted below.

Caption: Workflow for obtaining and characterizing the enantiomers of this compound.

Conclusion

While direct experimental data for the optical rotation of this compound remains to be published, this guide provides the necessary theoretical background and detailed experimental protocols for its determination. Researchers in drug development and related fields can utilize the described methodologies for the synthesis, separation, and chiroptical characterization of this and other novel chiral molecules. The principles outlined here, drawn from the well-understood behavior of mandelic acid, serve as a robust foundation for future investigations into the properties of its fluorinated derivatives.

References

- 1. Chiroptical characterization tools for asymmetric small molecules – experimental and computational approaches for electronic circular dichroism (ECD) and anisotropy spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Specific rotation - Wikipedia [en.wikipedia.org]

- 4. youtube.com [youtube.com]

A Technical Guide to 2,6-Difluoromandelic Acid: Suppliers and Purity for Researchers

For Immediate Release

[City, State] – December 29, 2025 – For researchers, scientists, and professionals in drug development, the quality and sourcing of specialized chemical reagents are paramount. This technical guide provides an in-depth overview of 2,6-Difluoromandelic acid, a key building block in pharmaceutical synthesis. The guide details available suppliers, typical purity levels, and essential experimental protocols for quality assessment.

Introduction to this compound

This compound (CAS No. 207981-50-8) is an aromatic alpha-hydroxy acid. The presence of two fluorine atoms on the phenyl ring significantly influences its chemical properties, making it a valuable intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The fluorine substitutions can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates.

Suppliers of this compound

Identifying reliable suppliers is a critical first step in the research and development pipeline. Several chemical suppliers offer this compound, though availability and purity can vary. Below is a summary of potential suppliers. Researchers are advised to contact these suppliers directly to obtain the most current information and to request a Certificate of Analysis for specific batches.

| Supplier | Website | Notes |

| Ivy Fine Chemicals | [Not explicitly available in search results] | Lists this compound with CAS number 207981-50-8.[1] |

| Matrix Scientific | --INVALID-LINK-- | Offers various difluoromandelic acid isomers and custom synthesis services.[2][3] |

| Sigma-Aldrich (Merck) | --INVALID-LINK-- | Provides a range of mandelic acid derivatives and reagents for synthesis. |

| Finetech Industry Limited | --INVALID-LINK-- | Lists 2,4-Difluoromandelic acid and may offer custom synthesis of the 2,6-isomer. |

| Oakwood Products, Inc. | [Not explicitly available in search results] | A potential supplier of related fluorinated compounds. |

| SynQuest Laboratories, Inc. | [Not explicitly available in search results] | A potential supplier of related fluorinated compounds. |

Purity Specifications and Analysis

The purity of this compound is crucial for its application in pharmaceutical research, where impurities can lead to unwanted side reactions or affect the biological activity of the final compound. While a specific Certificate of Analysis for this compound was not publicly available in the conducted search, data for related compounds suggest that a purity of ≥97% is common, with higher purity grades also available.

Table of Typical Purity Data for Related Mandelic Acid Compounds:

| Compound | Supplier | Purity | Analytical Method |

| 3,5-Difluoromandelic acid | Sigma-Aldrich | 97% | Not specified on product page |

| R-(−)-Mandelic Acid | Cayman Chemical | ≥98% | Not specified on product page[4] |

| D-(-)-Mandelic acid | MedChemExpress | 99.92% | HPLC[5] |

Experimental Protocols for Purity Determination

Accurate determination of purity is essential. The following are detailed methodologies for key analytical techniques applicable to this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For purity analysis of this compound, a reversed-phase method is typically employed.

Methodology:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The gradient can be optimized to achieve good separation of the main peak from any impurities.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 220 nm or 254 nm).

-

Sample Preparation: A known concentration of this compound is dissolved in the mobile phase or a compatible solvent.

-

Analysis: The sample is injected, and the resulting chromatogram is analyzed. Purity is determined by the area percentage of the main peak relative to the total area of all peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity

Principle: NMR spectroscopy provides detailed information about the molecular structure of a compound and can be used to identify and quantify impurities. Both ¹H and ¹³C NMR are valuable.

Methodology:

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: A deuterated solvent in which the sample is soluble (e.g., DMSO-d₆, CDCl₃, or D₂O).

-

Sample Preparation: A few milligrams of the sample are dissolved in the deuterated solvent.

-

¹H NMR Analysis: The proton NMR spectrum will confirm the presence of the characteristic aromatic and aliphatic protons of this compound. Integration of the peaks can be used to determine the relative amounts of the main compound and any proton-containing impurities.

-

¹³C NMR Analysis: The carbon NMR spectrum will confirm the number and types of carbon atoms in the molecule, providing further structural verification.

-

¹⁹F NMR Analysis: Given the fluorine substituents, ¹⁹F NMR can be a powerful tool for confirming the structure and detecting any fluorinated impurities.

Application in Drug Discovery Workflow

While specific signaling pathways involving this compound are not extensively documented in publicly available literature, its structural motif is relevant to the design of various therapeutic agents. The general workflow for incorporating such a building block in a drug discovery program is outlined below.

In this workflow, this compound would typically be introduced during the hit-to-lead or lead optimization stages. Medicinal chemists would synthesize analogues of initial "hit" compounds, incorporating the difluoromandelic acid moiety to improve properties such as potency, selectivity, and metabolic stability.

Bacterial Degradation Pathway of Mandelic Acid

While not specific to the 2,6-difluoro isomer, the metabolic pathway of mandelic acid in bacteria provides a relevant biological context. In organisms like Pseudomonas putida, mandelic acid is degraded through a series of enzymatic steps. Understanding these pathways can be relevant for environmental fate studies or for biocatalytic applications.[6]

This guide serves as a foundational resource for professionals engaged in pharmaceutical research and development. The careful selection of suppliers and rigorous purity analysis of key intermediates like this compound are essential for the successful advancement of new therapeutic agents.

References

- 1. ivychem.com [ivychem.com]

- 2. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 3. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 4. caymanchem.com [caymanchem.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. Bacterial mandelic acid degradation pathway and its application in biotechnology - PubMed [pubmed.ncbi.nlm.nih.gov]

A Prospective Analysis of the Biological Activity of 2,6-Difluoromandelic Acid: A Technical Guide to Screening

An in-depth technical guide on the biological activity screening of 2,6-Difluoromandelic acid is provided below, tailored for researchers, scientists, and drug development professionals.

Introduction

Mandelic acid and its derivatives are a well-established class of α-hydroxy acids with diverse applications in the pharmaceutical and cosmetic industries.[1][2] The core structure serves as a versatile scaffold in the synthesis of various therapeutic agents, including antibiotics and anticancer drugs.[3][4] Derivatives of mandelic acid have demonstrated a range of biological activities, most notably antimicrobial, antioxidant, and enzyme inhibitory properties.[5][6][7][8] The introduction of fluorine atoms into organic molecules can significantly enhance metabolic stability, binding affinity, and lipophilicity, often leading to improved pharmacological profiles. While specific biological data for this compound is not extensively documented in current literature, the known activities of its chemical relatives provide a strong rationale for a structured biological activity screening campaign.

This technical guide outlines a proposed strategy for the comprehensive biological activity screening of this compound. The methodologies and workflows presented are based on established protocols and the known biological landscape of analogous mandelic acid compounds.

Proposed Screening Strategy

A tiered approach is recommended for screening this compound to efficiently identify potential biological activities. This strategy begins with broad, cost-effective primary assays to identify potential areas of interest, followed by more specific secondary assays for active compounds.

Primary Screening:

-

Antimicrobial Activity: Screen against a panel of pathogenic bacteria and fungi to determine potential anti-infective properties. Mandelic acid itself has known antibacterial effects.[9]

-

Antioxidant Capacity: Evaluate the ability of the compound to scavenge free radicals, a property identified in various mandelic acid derivatives.[4][8][10][11][12]

-

Cytotoxicity: Assess the effect of the compound on the viability of various human cancer cell lines to identify potential anticancer activity. Some mandelic acid derivatives have been investigated as potential antitumor agents.[3][8]

Secondary Screening (if primary hits are observed):

-

Enzyme Inhibition: If cytotoxicity is observed, screen against relevant enzyme targets in cancer, such as aminopeptidases or kinases.[7] Mandelic acid derivatives have also been explored as inhibitors of other enzymes, such as thrombin.[13]

-

Mechanism of Action Studies: For any confirmed activity, further studies would be required to elucidate the specific molecular mechanisms.

Data Presentation: Proposed Screening Assays

The following table summarizes the proposed primary screening assays for this compound.

| Assay Type | Specific Assay | Purpose | Key Parameters Measured |

| Antimicrobial | Broth Microdilution | To determine the minimum concentration that inhibits microbial growth. | Minimum Inhibitory Concentration (MIC) |

| Disk Diffusion | To qualitatively assess antimicrobial activity. | Zone of Inhibition Diameter | |

| Antioxidant | DPPH Radical Scavenging Assay | To measure the capacity of the compound to scavenge the DPPH radical. | IC50 (concentration for 50% scavenging) |

| ABTS Radical Cation Decolorization Assay | To measure the capacity of the compound to scavenge the ABTS radical cation. | IC50 or Trolox Equivalents (TEAC) | |

| Cytotoxicity | MTT Assay | To assess the effect of the compound on the metabolic activity and viability of cancer cell lines. | IC50 (concentration for 50% inhibition of cell viability) |

Experimental Protocols

Detailed methodologies for the proposed primary screening assays are provided below.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[14][15][16]

-

Materials:

-

Test compound (this compound) stock solution in a suitable solvent (e.g., DMSO).

-

96-well microtiter plates.

-

Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Sterile saline or PBS.

-

Microplate reader.

-

-

Protocol:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in sterile saline, adjusting the turbidity to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).[15]

-

Serial Dilution: Prepare serial two-fold dilutions of the test compound in the broth medium directly in the 96-well plate. The concentration range should be broad enough to determine the MIC. Include a positive control (microorganism with no compound) and a negative control (broth only).

-

Inoculation: Dilute the standardized inoculum in broth and add it to each well (except the negative control) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 35-37°C) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[16] This can be assessed visually or by measuring the optical density with a microplate reader.

-

Antioxidant Capacity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger.[17][18][19]

-

Materials:

-

Test compound (this compound) stock solution in methanol or ethanol.

-

2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol (e.g., 0.1 mM).

-

Standard antioxidant (e.g., Ascorbic acid or Trolox).

-

96-well microtiter plates.

-

Spectrophotometer or microplate reader.

-

-

Protocol:

-

Sample Preparation: Prepare a series of dilutions of the test compound and the standard antioxidant in methanol.

-

Reaction Mixture: Add a fixed volume of the DPPH solution to each well of the microplate. Then, add the different concentrations of the test compound or standard to the wells. Include a control well with only DPPH and methanol.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of each well at approximately 517 nm.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity for each concentration. Plot the percentage of inhibition against the compound concentration to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals). A lower IC50 value indicates higher antioxidant activity.[17]

-

Cytotoxicity: MTT Assay

The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of cells.[20][21]

-

Materials:

-

Human cancer cell lines (e.g., MCF-7, HepG2, A549).

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

Test compound (this compound) stock solution in a cell culture-grade solvent (e.g., DMSO).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or acidified isopropanol).

-

96-well cell culture plates.

-

CO₂ incubator.

-

Microplate reader.

-

-

Protocol:

-

Cell Seeding: Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO₂ incubator at 37°C.[22]

-

Compound Treatment: Remove the medium and add fresh medium containing various concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent used for the compound).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add MTT solution to each well and incubate for another 2-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.[20]

-

Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of approximately 570 nm.

-